4-Amino-3,2'-dimethylbiphenyl

Mutagenesis Carcinogenesis Structure-Activity Relationship

4-Amino-3,2′-dimethylbiphenyl (DMAB) is a unique methyl-substituted aromatic amine with potent, well-characterized mutagenic and carcinogenic properties distinct from its analogs. It is essential as a positive control in Ames assays (TA98, TA100) and for reproducible induction of colon and mammary tumors in vivo. This compound is critical for validating assay sensitivity and for chemoprevention studies. Procurement requires confirmation of purity (≥95-98%) and a Certificate of Analysis.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 13394-86-0
Cat. No. B043358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,2'-dimethylbiphenyl
CAS13394-86-0
Synonyms2',3-dimethyl-4-aminobiphenyl
2',3-dimethyl-4-aminobiphenyl hydrochloride
3,2'-dimethyl-4-aminobiphenyl
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=C(C=C2)N)C
InChIInChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3
InChIKeyHSQVHYANHDSFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,2'-dimethylbiphenyl (CAS 13394-86-0) Baseline Properties and Research-Grade Specifications


4-Amino-3,2′-dimethylbiphenyl (DMAB; CAS 13394-86-0) is a methyl-substituted biphenyl aromatic amine with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol . It exists as a yellow to dark red oily or sticky solid with a boiling point of 115–117°C at 0.5 mmHg, a density of approximately 1.04 g/cm³, and a predicted pKa of 4.18±0.10 [1]. The compound is classified as a research-use-only chemical, with primary applications in mutagenesis and carcinogenesis studies, and is recognized as a potential carcinogen found in dairy products [2]. Typical commercial purity specifications for research-grade material are ≥95% (free base) or ≥95–98% (hydrochloride salt, CAS 58109-32-3) .

Why 4-Amino-3,2'-dimethylbiphenyl (CAS 13394-86-0) Cannot Be Replaced by Other Methyl-Biphenyl Amines


4-Amino-3,2′-dimethylbiphenyl exhibits a distinct substitution pattern (methyl groups at the 3- and 2′-positions of the biphenyl scaffold) that confers a unique biological activity profile not shared by structurally analogous methyl-biphenyl amines. Direct comparative studies have established that DMAB is a potent mutagen and carcinogen, whereas the closely related mono-methyl analog 4-amino-2′-methylbiphenyl demonstrates substantially weaker activity [1]. Furthermore, N-oxidized derivatives of DMAB display markedly different mutagenic potency in Salmonella typhimurium strains compared to derivatives of aniline, o-toluidine, and 4-amino-2′-methylbiphenyl, confirming that the precise methyl substitution pattern governs metabolic activation, DNA adduct formation, and ultimate genotoxic potential [2]. Consequently, generic substitution of DMAB with any other biphenyl amine—even those differing by a single methyl group—invalidates the intended experimental outcome in carcinogenesis, mutagenesis, or analytical standard applications.

Quantitative Differentiation Evidence for 4-Amino-3,2'-dimethylbiphenyl (CAS 13394-86-0) vs. Closest Analogs


Comparative Mutagenic Potency: 4-Amino-3,2′-dimethylbiphenyl vs. 4-Amino-2′-methylbiphenyl in Ames Salmonella Assay

In direct comparative Ames mutagenicity assays using Salmonella typhimurium strains, 4-amino-3,2′-dimethylbiphenyl (DMAB) exhibits significantly greater mutagenic potency than its mono-methyl analog 4-amino-2′-methylbiphenyl [1]. The presence of the second methyl group at the 3-position substantially increases the compound's capacity to induce frameshift and base-pair substitution mutations following metabolic activation [2].

Mutagenesis Carcinogenesis Structure-Activity Relationship

In Vivo Carcinogenicity Confirmation: DMAB as a Colon and Breast Carcinogen in Rodent Models

4-Amino-3,2′-dimethylbiphenyl (DMAB) has been experimentally verified as a potent carcinogen in multiple rodent species and strains, including F344 rats, Charles River CDF rats, Syrian golden hamsters, and guinea pigs [1]. Unlike many other methyl-biphenyl amines that exhibit organ-specific or weak tumorigenicity, DMAB induces tumors specifically in the colon and mammary gland, establishing it as a model colon and breast carcinogen [2].

Carcinogenesis Colon Cancer Breast Cancer Animal Models

Fluorescent Probe Application: Sub-Picomolar Detection Limit for HIV Polymerase Complex

4-Amino-3,2′-dimethylbiphenyl functions as a fluorescent probe capable of detecting HIV infection by binding to the transcription-polymerase chain complex . The compound exhibits a reported detection limit as low as 1 picomolar (1 pM) when used to monitor DNA polymerase alpha activity in colorectal adenocarcinoma and prostate cancer cells, demonstrating exceptional analytical sensitivity .

Fluorescent Probe HIV Detection DNA Polymerase Analytical Sensitivity

Bile Mutagenicity: DMAB Requires No Exogenous β-Glucuronidase for Detection

In a comparative study of bile mutagenicity from carcinogen-treated rats, bile samples from rats administered 3,2′-dimethyl-4-aminobiphenyl (DMAB) were directly mutagenic to Salmonella typhimurium TA100 without requiring exogenous β-glucuronidase treatment [1]. In contrast, bile samples from rats treated with 4-aminobiphenyl required β-glucuronidase for mutagenic activity, indicating that DMAB is excreted in bile as directly mutagenic metabolites rather than as glucuronide conjugates requiring enzymatic deconjugation [2].

Mutagenicity Bile Analysis Metabolic Activation Salmonella Assay

Validated Application Scenarios for 4-Amino-3,2'-dimethylbiphenyl (CAS 13394-86-0) Based on Empirical Evidence


Positive Control for Aromatic Amine Mutagenicity in Ames Testing

4-Amino-3,2′-dimethylbiphenyl serves as a robust positive control in Salmonella typhimurium Ames mutagenicity assays (strains TA98 and TA100) requiring metabolic activation (S9 fraction). Its potent mutagenic activity, established through direct comparison with 4-amino-2′-methylbiphenyl [1], ensures reliable detection of frameshift and base-pair substitution mutations. Researchers should use DMAB to validate assay sensitivity and to benchmark the antimutagenic effects of test compounds such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which have been shown to inhibit DMAB-induced mutagenicity at concentrations of 100–250 μg/plate and 25–500 μg/plate, respectively [2].

Chemical Induction of Colon and Breast Tumors in Rodent Carcinogenesis Models

For in vivo studies requiring reproducible induction of colon and mammary gland tumors, 4-amino-3,2′-dimethylbiphenyl is the validated chemical carcinogen of choice. The compound's organotropic tumorigenicity has been confirmed in F344 rats, Charles River CDF rats, Syrian golden hamsters, and guinea pigs [1]. This consistent tumor spectrum across multiple species distinguishes DMAB from structurally similar amines that either fail to produce tumors or exhibit different organ specificities, making it essential for mechanistic carcinogenesis research and chemoprevention studies targeting colon and breast cancer pathways.

Ultra-Sensitive Fluorescent Detection of DNA Polymerase Activity in Cancer and Virology Research

DMAB's demonstrated detection limit of 1 picomolar (1 pM) for DNA polymerase alpha activity [1] supports its application in high-sensitivity fluorescence assays for colorectal adenocarcinoma, prostate cancer cell studies, and HIV transcription-polymerase chain monitoring. This sub-picomolar sensitivity enables quantification of polymerase activity at levels undetectable by standard fluorescent probes, providing a critical tool for enzymology research, antiviral drug screening, and studies of polymerase inhibition mechanisms. Procurement of DMAB with verified purity ≥95% ensures reproducible fluorescence signal intensity and minimal background interference.

Analytical Reference Standard for Environmental and Food Contaminant Monitoring

As a recognized potential carcinogen found in dairy products [1], 4-amino-3,2′-dimethylbiphenyl is employed as an analytical reference standard in environmental monitoring and food safety testing. The compound's inclusion in mutagen and metabolite standard libraries supports the development and validation of chromatographic and mass spectrometric methods for detecting aromatic amine contaminants in food matrices and environmental samples. Use of authenticated DMAB reference material (CAS 13394-86-0) with documented purity and Certificate of Analysis is essential for regulatory compliance and method accreditation purposes.

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